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Compound of Interest

2,6-Difluoro-4-hydroxybenzyl
Compound Name:
alcohol

Cat. No.: B1322694

An In-depth Technical Guide to 2,6-Difluoro-4-
hydroxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analysis of 2,6-Difluoro-4-hydroxybenzyl alcohol. The information is intended to support
research and development activities, particularly in the field of medicinal chemistry and drug
discovery.

Chemical Structure and Properties

2,6-Difluoro-4-hydroxybenzyl alcohol, with the IUPAC name 3,5-Difluoro-4-
(hydroxymethyl)phenol, is an aromatic organic compound. Its structure consists of a benzene
ring substituted with two fluorine atoms at positions 2 and 6, a hydroxyl group at position 4, and
a hydroxymethyl group at position 1.

Chemical Structure:
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The physical and chemical properties of 2,6-Difluoro-4-hydroxybenzyl alcohol are
summarized in the table below.

Property Value Reference
CAS Number 438049-36-6 [1]
Molecular Formula C7HeF202
Molecular Weight 160.12 g/mol [1]
White to yellow powder or
Appearance
crystals
Purity >95% - 97% [1]
Inert atmosphere, room
Storage

temperature

Spectroscopic Analysis

While specific experimental spectra for 2,6-Difluoro-4-hydroxybenzyl alcohol are not readily
available in the literature, the expected spectral characteristics can be predicted based on the
analysis of similar compounds and the known effects of its functional groups.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methylene protons of the hydroxymethyl group, and the protons of the two
hydroxyl groups. The aromatic protons would likely appear as a triplet due to coupling with
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the two equivalent fluorine atoms. The chemical shifts will be influenced by the electron-
withdrawing fluorine atoms and the electron-donating hydroxyl group.

e 13C NMR: The carbon NMR spectrum would display signals for the different carbon atoms in
the molecule. The carbons attached to the fluorine atoms would show characteristic splitting
(C-F coupling). The chemical shifts of the aromatic carbons are influenced by the
substituents.[2]

Predicted *H and 33C NMR Data

Predicted Chemical

Type Multiplicit Notes
oA Shift (ppm) Al
1H NMR ~6.7-7.0 t (triplet) Aromatic protons (2H)
Methylene protons (-
~4.6 s (singlet) Y P (
CH20H) (2H)
) ) Phenolic hydroxyl
Variable br s (broad singlet)
proton (-OH) (1H)
) ) Alcoholic hydroxyl
Variable t (triplet)
proton (-CH20H) (1H)
Aromatic carbons
13C NMR ~160 (C-F) d (doublet) )
attached to fluorine
Aromatic carbon
~140 (C-OH) s (singlet) attached to the

phenolic -OH

Aromatic carbon
~115 (C-CH20H) t (triplet) attached to the
hydroxymethyl group

) Aromatic carbons
~110 (C-H) t (triplet)
attached to hydrogen

~60 (-CH20H) s (singlet) Methylene carbon

2.2 Infrared (IR) Spectroscopy
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The IR spectrum of 2,6-Difluoro-4-hydroxybenzyl alcohol is expected to show characteristic
absorption bands for the hydroxyl, C-O, C-F, and aromatic C-H bonds.

Predicted IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (alcohol & phenol) 3200-3600 Strong, Broad

Aromatic C-H stretch 3000-3100 Medium

C-O stretch (alcohol & phenol) 1000-1260 Strong

C-F stretch 1000-1400 Strong

Aromatic C=C stretch 1400-1600 Medium

2.3 Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (El), alcohols often undergo
fragmentation through alpha-cleavage and dehydration.[3] Aromatic alcohols, however, tend to
show a more prominent molecular ion peak due to the stability of the aromatic ring.[4]

Predicted Mass Spectrometry Fragmentation

m/z Fragment Notes

160 [M]* Molecular ion peak

142 [M - H20]* Loss of water (dehydration)
131 [M - CHOJ* Loss of a formyl radical
129 M - CH2OH]* Loss of the hydroxymethyl

radical

Experimental Protocols

3.1 Proposed Synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol
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A specific, detailed synthesis protocol for 2,6-Difluoro-4-hydroxybenzyl alcohol is not widely
published. However, a plausible synthetic route can be adapted from general methods for the
preparation of hydroxybenzyl alcohols.[5][6] This proposed method involves the reaction of 3,5-
difluorophenol with formaldehyde under basic conditions.

Proposed Synthesis of 2,6-Difluoro-4-hydroxybenzyl alcohol

3,5-Difluorophenol

Formaldehyde

Base (e.g., NaOH)
Solvent (e.g., Water)

Reaction Mixture Neutralization Extraction Purification 2,6-Difluoro-4-
(e.g., with HCI) (e.g., with Ethyl Acetate) (Chromatography) hydroxybenzyl alcohol

Click to download full resolution via product page
Caption: Proposed synthesis workflow for 2,6-Difluoro-4-hydroxybenzyl alcohol.
Protocol:

e Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol in an agueous solution
of a base, such as sodium hydroxide.

o Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde
dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

o Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography
(TLC).

o Work-up: Once the reaction is complete, cool the mixture and neutralize it with a suitable
acid (e.g., hydrochloric acid).
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o Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl
acetate.

« Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate),
filter, and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

3.2 Spectroscopic Analysis Protocols
e NMR Spectroscopy:

o Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.qg.,
DMSO-ds or CDCIs) in an NMR tube.

o Acquire *H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
o Process the data to obtain chemical shifts, multiplicities, and coupling constants.
¢ IR Spectroscopy:

o Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium
bromide and pressing it into a thin disk.

o Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt
plates (e.g., NaCl).

o Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm~1,
e Mass Spectrometry:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by Gas Chromatography (GC-MS).

o lonize the sample using a suitable method, such as Electron lonization (EI).

o Analyze the resulting fragments using a mass analyzer to obtain the mass-to-charge ratio
(m/z) of the ions.
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Applications in Drug Development

The 2,6-difluoro substitution pattern on a benzene ring is a key feature in various biologically
active molecules. For instance, 2,6-difluorobenzamide derivatives have been identified as
inhibitors of the bacterial cell division protein FtsZ. FtsZ is an essential and highly conserved
protein in bacteria, making it an attractive target for the development of new antibiotics. Given
that 2,6-Difluoro-4-hydroxybenzyl alcohol shares the core 2,6-difluorophenyl moiety, it
represents a valuable building block for the synthesis of novel FtsZ inhibitors and other
potential therapeutic agents. Its hydroxyl and hydroxymethyl groups provide versatile handles
for further chemical modifications to explore structure-activity relationships and optimize
pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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